3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal is an organic compound characterized by the presence of a chloro group and a dichlorophenyl group attached to a prop-2-enal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal can be achieved through the Vilsmeier-Haack reaction. This reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a chloroiminium salt intermediate, which subsequently undergoes hydrolysis to yield the desired β-chloroenaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a viable route for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of enamines or enaminones.
Addition Reactions: The double bond in the prop-2-enal backbone can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (e.g., benzylamine, p-toluidine) are commonly used under mild conditions.
Addition Reactions: Various nucleophiles or electrophiles can be employed depending on the desired product.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.
Major Products Formed
Enamines and Enaminones: Formed through nucleophilic substitution with primary amines.
Benzofuran Derivatives: Produced via reactions with dinucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal involves its reactivity with nucleophiles and electrophiles. The chloro group and the aldehyde group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal: Similar in structure but contains additional functional groups that confer different chemical properties.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another prop-2-enal derivative with a thiophene ring.
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Contains bromine and fluorine substituents, leading to different reactivity.
Uniqueness
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal is unique due to the presence of both chloro and dichlorophenyl groups, which influence its reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
505084-73-1 |
---|---|
Molekularformel |
C9H5Cl3O |
Molekulargewicht |
235.5 g/mol |
IUPAC-Name |
3-chloro-3-(2,4-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H5Cl3O/c10-6-1-2-7(9(12)5-6)8(11)3-4-13/h1-5H |
InChI-Schlüssel |
PLNBVRSYKZWDBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.